REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH2:19][CH:20]=[CH2:21])[C:15]([NH:17][CH3:18])=O)=[CH:10][CH:9]=1.O.[OH-].[Na+]>CCOCC>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]([CH2:19][CH:20]=[CH2:21])[CH2:15][NH:17][CH3:18])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
2-(4-fluorophenyl)-N-methylpent-4-enamide
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)NC)CC=C
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ether
|
Type
|
WASH
|
Details
|
the combined solutions were washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Name
|
[2-(4-fluorophenyl)pent-4-en-1-yl]methylamine
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CNC)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |